molecular formula C20H25NO B14932138 N-[1-(2,5-dimethylphenyl)ethyl]-4-phenylbutanamide

N-[1-(2,5-dimethylphenyl)ethyl]-4-phenylbutanamide

Cat. No.: B14932138
M. Wt: 295.4 g/mol
InChI Key: WGXRIZXKFTUSPE-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylphenyl)ethyl]-4-phenylbutanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-4-phenylbutanamide typically involves the reaction of 2,5-dimethylphenyl ethylamine with 4-phenylbutanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient than batch processing. The use of automated systems can also help in maintaining consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethylphenyl)ethyl]-4-phenylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-[1-(2,5-dimethylphenyl)ethyl]-4-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-4-phenylbutanamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide
  • N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide
  • N-[1-(2,5-dimethylphenyl)ethyl]-4-ethoxyaniline

Uniqueness

N-[1-(2,5-dimethylphenyl)ethyl]-4-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-4-phenylbutanamide

InChI

InChI=1S/C20H25NO/c1-15-12-13-16(2)19(14-15)17(3)21-20(22)11-7-10-18-8-5-4-6-9-18/h4-6,8-9,12-14,17H,7,10-11H2,1-3H3,(H,21,22)

InChI Key

WGXRIZXKFTUSPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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